molecular formula C14H15N3O5S B2732991 6-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1797178-38-1

6-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2732991
CAS No.: 1797178-38-1
M. Wt: 337.35
InChI Key: BQIQKDWPTFHVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-((Furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a synthetically designed small molecule characterized by its unique structure featuring an azetidine ring core that is functionalized with a furan-2-ylmethylsulfonyl group and coupled to a 2-methylpyridazin-3(2H)-one moiety. This specific arrangement of a sulfonylazetidine linker between heterocyclic systems is found in compounds investigated as potential inhibitors for enzymatic targets, suggesting its value as a key intermediate in medicinal chemistry and drug discovery research . The compound's mechanism of action is inferred from its structural class. Molecules containing the 3-((furan-2-ylmethyl)sulfonyl)azetidine scaffold have been explored for their ability to interact with and modulate the activity of specific enzymes, potentially leading to inhibitory effects . The pyridazinone component is a privileged structure in pharmaceuticals, often associated with a range of biological activities. The integration of these features makes this compound a versatile building block for developing novel bioactive molecules and probing biological pathways. Primary Research Applications: • Medicinal Chemistry: Serves as a critical synthetic intermediate for the design and synthesis of novel molecules with potential therapeutic applications . • Chemical Biology: Useful as a probe for studying enzyme function and signal transduction mechanisms within cells . • Drug Discovery: Functions as a core scaffold for constructing compound libraries aimed at high-throughput screening against various biological targets . This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Properties

IUPAC Name

6-[3-(furan-2-ylmethylsulfonyl)azetidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S/c1-16-13(18)5-4-12(15-16)14(19)17-7-11(8-17)23(20,21)9-10-3-2-6-22-10/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIQKDWPTFHVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic molecule with potential therapeutic applications. Its structure includes a furan ring, azetidine, and pyridazine moieties, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H17N3O5S
  • Molecular Weight : 363.4 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide group and the furan moiety are known to enhance the compound's reactivity and binding affinity to target proteins involved in disease processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes linked to cancer and inflammatory pathways.
  • Cell Proliferation Modulation : It may influence cell cycle progression in cancer cells, potentially leading to apoptosis.
  • Antioxidant Activity : The furan ring may contribute to antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

Recent studies have shown that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, Mannich bases related to this structure have been evaluated for their cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
6-(3-((furan-2-ylmethyl)sulfonyl)azetidine)Huh-7 Hepatoma5.0
6-(3-((furan-2-ylmethyl)sulfonyl)azetidine)Jurkat Cells4.5
6-(3-((furan-2-ylmethyl)sulfonyl)azetidine)L6 Myoblasts6.0

These findings suggest a promising profile for the compound in cancer therapy, particularly in hepatocellular carcinoma.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a significant role in inflammatory responses.

Case Studies

  • Case Study on Hepatocellular Carcinoma :
    A study investigated the effects of the compound on Huh-7 cells, demonstrating a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis via caspase activation.
  • Inflammatory Response Modulation :
    In a model of acute inflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The pyridazin-3(2H)-one scaffold is common in medicinal chemistry due to its versatility. Below is a comparative analysis of substituent patterns and their implications:

Compound Name/Identifier Substituents (Position) Key Structural Features
Target Compound 2-Me, 6-(azetidine-sulfonyl-furan) Rigid azetidine ring; sulfonyl-furan group enhances electronic diversity.
4-(4-Butoxyphenylamino)-6-methyl-2-phenylpyridazin-3(2H)-one 2-Ph, 4-butoxyphenylamino, 6-Me Bulky aryl groups at positions 2 and 4; potential for hydrophobic interactions.
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones 2-substituted, 5-Cl, 6-Ph Electron-withdrawing Cl and Ph groups; may improve metabolic stability.
6-Oxo-1-(4-sulfamoylphenyl)pyridazin-3-yl methanesulfonate 1-sulfamoylphenyl, 3-methanesulfonate Dual sulfonyl groups; sulfamoyl moiety typical in enzyme inhibitors.
6-(2-Aminophenyl)-2-methylpyridazin-3(2H)-one 2-Me, 6-aminophenyl Amino group enables hydrogen bonding; simpler substituent profile.
Key Observations:
  • Electronic Effects : The sulfonyl group in the target compound is electron-withdrawing, similar to the methanesulfonate in , which may enhance binding to positively charged residues in proteins.
Comparison with Other Methods:
  • Alkylation/Arylation: Compounds like and use halide substitution in acetone or ethanol, requiring bases like K₂CO₃ .
  • Sulfonate Ester Formation : highlights sulfonyl chloride reactions in pyridine, followed by extraction and purification , a method likely applicable to the target compound.

Physicochemical Properties (Inferred)

  • Solubility : The sulfonyl and carbonyl groups in the target compound may improve water solubility compared to purely hydrophobic analogs (e.g., ).
  • Metabolic Stability : The absence of chlorine (cf. ) or labile esters (cf. ) suggests reduced susceptibility to oxidative metabolism.

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